2,5-Dimethoxy-4-nitrobenzoic acid
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Overview
Description
2,5-Dimethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents like DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzoic acid typically involves the nitration of 3,4-dimethoxybenzaldehyde. The reaction medium consists of water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to the mixture, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophilic substitution products.
Scientific Research Applications
2,5-Dimethoxy-4-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The methoxy groups enhance its solubility in organic solvents, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 3,4-Dimethoxy-6-nitrobenzoic acid
- 2-Nitro-4,5-dimethoxybenzoic acid
Comparison: 2,5-Dimethoxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and solubility. Compared to similar compounds, it exhibits distinct chemical behavior in substitution and reduction reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H9NO6 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2,5-dimethoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-6(10(13)14)8(16-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
PJXARYLSADDODM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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